molecular formula C10H10N4O2 B2661739 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 331434-10-7

3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B2661739
CAS No.: 331434-10-7
M. Wt: 218.216
InChI Key: XNNPAMYYLANKQM-UHFFFAOYSA-N
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Description

3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a methoxy group at the 3-position and a 1,2,4-triazole ring at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Benzamide: The triazole ring is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-hydroxy-N-(4H-1,2,4-triazol-4-yl)benzamide.

    Reduction: 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide: Similar structure but with a different substitution pattern.

    3-methoxy-N-(1H-1,2,4-triazol-1-yl)benzamide: Similar structure but with the triazole ring attached at a different nitrogen atom.

Uniqueness

3-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position and the triazole ring at the nitrogen atom provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

3-methoxy-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-9-4-2-3-8(5-9)10(15)13-14-6-11-12-7-14/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNPAMYYLANKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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